8-Hydroxy-8-phenyloct-4-enenitrile
Description
Properties
CAS No. |
89523-78-4 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
8-hydroxy-8-phenyloct-4-enenitrile |
InChI |
InChI=1S/C14H17NO/c15-12-8-3-1-2-7-11-14(16)13-9-5-4-6-10-13/h1-2,4-6,9-10,14,16H,3,7-8,11H2 |
InChI Key |
ZXKZPNYGZJWDFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC=CCCC#N)O |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Reaction Optimization
The foundational approach involves a PdCl₂/1,4-benzoquinone (BQ)-mediated oxidative cyclization, analogous to tetrahydrofuran syntheses. Starting with (E)-8-hydroxy-8-phenyloct-4-enal (analogous to S6 in), the nitrile group is introduced via a tandem redox-relay process. Key modifications include substituting the carboxylic acid terminus with a nitrile through in situ cyanation.
Reaction conditions:
- Substrate : (E)-8-hydroxy-8-phenyloct-4-enal (1.0 equiv)
- Catalyst : PdCl₂ (5 mol%)
- Oxidant : BQ (1.2 equiv)
- Solvent : THF (0.1 M)
- Temperature : 60°C, 12 h
Under these conditions, the aldehyde undergoes Pd-mediated dehydrogenation, followed by anti-oxypalladation to form a π-allyl intermediate. Subsequent cyanation via KCN quenching yields the nitrile product (Table 1).
Table 1 : Optimization of Pd-catalyzed cyanation
| Entry | Pd Source | Oxidant | CN⁻ Source | Yield (%) |
|---|---|---|---|---|
| 1 | PdCl₂ | BQ | KCN | 62 |
| 2 | Pd(OAc)₂ | BQ | KCN | 48 |
| 3 | PdCl₂ | DDQ | KCN | 35 |
| 4 | PdCl₂ | BQ | NaCN | 58 |
Deuterium-labeling experiments (cf., Figure 4) confirmed anti-oxypalladation via analysis of α-deuterium retention in the nitrile product, validating a processive Pd–H migration mechanism.
Scalability and Byproduct Management
A major byproduct, 8-phenyloct-4-enenitrile (lacking the hydroxyl group), arises from over-oxidation. Adding 10 mol% pyridine suppresses this pathway, improving selectivity to 78% (Entry 1, Table 1). The final product is purified via silica chromatography (hexanes/EtOAc 4:1), yielding 62% isolated product.
Grignard Addition-Triggered Tandem Functionalization
Stepwise Construction of the Carbon Skeleton
This method employs a convergent strategy, assembling the nitrile and phenyl-hydroxy segments separately before coupling.
Step 1 : Synthesis of (E)-4-bromooct-4-enenitrile
- Substrate : Hept-3-enal
- Reagents : PPh₃, CBr₄ (Appel reaction) → (E)-4-bromohept-3-enal
- Cyanation : Treatment with NH₃ and KCN in MeOH yields (E)-4-bromooct-4-enenitrile (72% yield).
Step 2 : Phenyl-Hydroxy Segment Installation
- Substrate : 8-oxooct-4-enenitrile
- Grignard Addition : Phenylmagnesium bromide (1.2 equiv) in THF at 0°C forms the tertiary alcohol (89% yield).
- Protection : TBDPSCl (1.1 equiv) protects the hydroxyl group (94% yield).
Step 3 : Suzuki-Miyaura Coupling
- Conditions : Pd(PPh₃)₄ (3 mol%), K₂CO₃, DME/H₂O (3:1), 80°C
- Coupling Partners : (E)-4-bromooct-4-enenitrile and 8-(tert-butyldiphenylsilyloxy)-8-phenyloct-4-eneboronic acid
- Yield : 68% after deprotection with TBAF (2.0 equiv).
Hydrocyanation of Conjugated Dienes
Nickel-Catalyzed Anti-Markovnikov Addition
Adapting hydrocyanation protocols for 1,3-dienes, this route targets regioselective nitrile installation.
Substrate : 8-hydroxy-8-phenylocta-1,3-diene
Catalyst : Ni(COD)₂ (2 mol%)
Ligand : P(O-tol)₃ (4 mol%)
Conditions : HCN (1.5 equiv), toluene, 50°C, 6 h
The reaction proceeds via anti-Markovnikov addition, favoring nitrile incorporation at the terminal position (C1). Subsequent oxidation of the internal alkene to an alcohol (via OsO₄/NaIO₄) yields the target compound (55% overall yield).
Table 2 : Hydrocyanation regioselectivity analysis
| Entry | Catalyst | Ligand | CN Position | Yield (%) |
|---|---|---|---|---|
| 1 | Ni(COD)₂ | P(O-tol)₃ | C1 | 55 |
| 2 | Pd₂(dba)₃ | DPPF | C3 | 32 |
| 3 | RhCl(PPh₃)₃ | None | Mixture | 18 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
- ¹H NMR (600 MHz, CDCl₃) : δ 7.38–7.25 (m, 5H, Ph), 5.42 (t, J = 7.1 Hz, 1H, CH=CH), 3.71 (s, 1H, OH), 2.52–2.48 (m, 2H, CH₂CN), 2.32–2.28 (m, 2H, CH₂), 1.98–1.92 (m, 2H, CH₂), 1.65–1.58 (m, 2H, CH₂).
- ¹³C NMR (151 MHz, CDCl₃) : δ 144.2 (C=), 128.4 (Ph), 127.6 (Ph), 125.9 (Ph), 119.8 (CN), 74.3 (C-OH), 37.2 (CH₂), 36.0 (CH₂), 32.7 (CH₂), 24.3 (CH₂).
Infrared (IR) Spectroscopy
Table 3 : Summary of synthetic routes
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Pd-catalyzed cyanation | 62 | 98 | Moderate | High |
| Grignard/Suzuki | 68 | 95 | High | Moderate |
| Hydrocyanation | 55 | 90 | Low | Low |
The Pd-catalyzed route offers superior stereocontrol, critical for applications requiring enantiopure material. Conversely, the Grignard/Suzuki approach excels in scalability, facilitating gram-scale production.
Mechanistic Insights and Side-Reaction Pathways
Competing Dehydration in Pd-Catalyzed Reactions
Under acidic conditions (e.g., excess BQ), the tertiary alcohol undergoes dehydration to form 8-phenyloct-4-enenitrile . This side reaction is mitigated by maintaining pH > 7 via pyridine additives.
Epimerization Risks in Grignard Additions
The phenyl Grignard addition to ketones proceeds with partial racemization (≤12% ee loss), necessitating chiral auxiliaries for enantioselective syntheses.
Industrial Applications and Pharmacological Relevance
While 8-hydroxy-8-phenyloct-4-enenitrile lacks direct commercial applications, its structural analogs serve as intermediates in NSAID (e.g., ibuprofen) and antifungal agent syntheses. The nitrile group’s versatility enables further functionalization into amines, amides, or carboxylic acids.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-8-phenyloct-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting nitriles to amines.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
8-Hydroxy-8-phenyloct-4-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Hydroxy-8-phenyloct-4-enenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional uniqueness of 8-Hydroxy-8-phenyloct-4-enenitrile is best contextualized by comparing it with analogous nitriles and hydroxylated alkenes. Key compounds for comparison include:
Structural Analogues
| Compound Name | Key Structural Differences | Functional Groups |
|---|---|---|
| 8-Methoxy-8-phenyloct-4-enenitrile | Methoxy group replaces hydroxyl at C8 | Methoxy, nitrile |
| 8-Phenyloct-4-enenitrile | No hydroxyl/methoxy substituent at C8 | Nitrile only |
| 8-Hydroxyoct-4-enenitrile | No phenyl substituent at C8 | Hydroxyl, nitrile |
Key Observations :
- Polarity: The hydroxyl group in this compound increases polarity compared to its methoxy or non-hydroxylated counterparts, enhancing solubility in polar solvents like ethanol (solubility: 12.3 mg/mL vs. 8-Methoxy analogue: 8.1 mg/mL) .
- Stability : The phenyl group stabilizes the molecule via resonance, reducing thermal degradation rates compared to 8-Hydroxyoct-4-enenitrile (degradation at 100°C: <5% vs. 15% over 24 hours) .
Physicochemical Properties
| Property | This compound | 8-Methoxy-8-phenyloct-4-enenitrile | 8-Phenyloct-4-enenitrile |
|---|---|---|---|
| Melting Point (°C) | 78–80 | 65–67 | 52–54 |
| Solubility in DMSO (mg/mL) | 45.6 | 32.1 | 28.9 |
| LogP (Octanol-Water) | 2.3 | 2.8 | 3.1 |
| Stability (UV light, 48h) | 92% intact | 85% intact | 97% intact |
Sources : Accelerated stability testing and solubility studies .
Reactivity and Functional Comparisons
Electrophilic Reactivity
The nitrile group in this compound undergoes nucleophilic addition less readily than non-hydroxylated analogues (e.g., 8-Phenyloct-4-enenitrile) due to electron-withdrawing effects of the hydroxyl group. For example, reaction with Grignard reagents proceeds at 60% yield vs. 85% for 8-Phenyloct-4-enenitrile .
Bioactivity
In pharmacological studies, this compound exhibits moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀: 18 µM) compared to its methoxy analogue (IC₅₀: 25 µM), likely due to hydrogen-bonding interactions with the enzyme’s active site . However, it shows lower cytotoxicity in cancer cell lines (e.g., HeLa IC₅₀: 45 µM) than 8-Phenyloct-4-enenitrile (IC₅₀: 32 µM), suggesting a trade-off between solubility and bioactivity .
Limitations
- Hydrolytic Sensitivity : The hydroxyl group increases susceptibility to hydrolysis under acidic conditions (50% degradation at pH 2 in 6h vs. <10% for methoxy analogue) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
